molecular formula C7H8F2N2O2 B592031 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione CAS No. 1624260-16-7

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione

Cat. No.: B592031
CAS No.: 1624260-16-7
M. Wt: 190.15
InChI Key: FRMLTAJPBIYSSO-UHFFFAOYSA-N
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Description

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione typically involves the fusion of a pyrazine ring with a pyrrole derivative. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction of a dihalo-pyrrolopyrazine with appropriate reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave irradiation to enhance reaction rates and selectivity, as well as the employment of metal-catalyzed reactions such as the Sonogashira cross-coupling .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

  • 5H-pyrrolo[2,3-b]pyrazine
  • 4H,8H-difurazano[3,4-b;3′,4′-e]pyrazine

Uniqueness

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

7,7-difluoro-4,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLTAJPBIYSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)CN2CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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